1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10(13)11(8-12)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
FTIZNBBQRLMSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
General Approach
The most prominent method for synthesizing compounds structurally related to 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves palladium-catalyzed aminocyclization coupled with Heck-type reactions. This approach starts with o-alkynylaniline derivatives and methyl α-aminoacrylate as key substrates. The process facilitates the formation of dehydrotryptophan derivatives, which serve as precursors to the target compound.
Reaction Conditions and Optimization
| Entry | Substrate | Catalyst | Ligand | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | o-alkynylaniline (e.g., 1a) | PdCl₂ | None | DMF | 100°C | 18 h | 39 | Basic conditions, moderate yield |
| 2 | Same as above | PdCl₂ | PPh₃ | DMF | 100°C | 7 h | 63 | Improved yield with phosphine ligand |
| 3 | Same | PdCl₂ | p-MeOC₆H₄P | DMF | 100°C | 18 h | 54 | Electron-donating ligand enhances selectivity |
| 4 | Same | PdCl₂ | o-FurylP | DMF | 100°C | 18 h | 33 | Lower yield, less effective |
| 5 | Pd(OAc)₂ | PPh₃ | DMF | 100°C | 18 h | 36 | Less effective than PdCl₂ |
Source: Cruz, F., et al., 2019
This cascade reaction involves initial oxidative addition of palladium to the o-alkynylaniline, followed by intramolecular cyclization and coupling with methyl α-aminoacrylate, ultimately yielding dehydrotryptophan derivatives. The use of phosphine ligands such as triphenylphosphine (PPh₃) significantly enhances the reaction efficiency by stabilizing palladium intermediates and facilitating C–C bond formation.
Variations and Substrate Scope
The methodology has been extended to o-alkynylaniline derivatives with different substituents at the terminal alkynyl position, including alkyl groups, with variable success. Carbamate derivatives of o-alkynylaniline were also tested, although they generally exhibited lower reactivity, necessitating longer reaction times or modified conditions.
One-Pot Sonogashira–Cyclization–Coupling Protocol
Strategy
An innovative approach involves a one-pot sequence combining Sonogashira coupling with subsequent cyclization and coupling steps. This method allows the direct synthesis of N-unsubstituted dehydrotryptophan derivatives from 2-iodoarylcarbamates, terminal alkynes, and alkenes, streamlining the process and avoiding intermediate purification.
Procedure and Conditions
- Step 1: Sonogashira coupling of 2-iodoarylcarbamates with terminal arylalkynes using Pd(PPh₃)₂Cl₂ and CuI under argon at 120°C.
- Step 2: Partial carbamate cleavage using tert-butylamine to convert carbamate-protected intermediates into free amines.
- Step 3: Cyclization and coupling cascade under similar palladium catalysis conditions, with the addition of a polymer-bound PPh₃ to facilitate purification.
Reaction Parameters
| Entry | 2-Iodoarylcarbamate | Alkyne | Alkene | Catalyst | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | 7a | 8a | 3 | Pd(PPh₃)₂Cl₂ | 6 h | 62 | Electron-donating substituents tolerated |
This protocol effectively produces dehydrotryptophan derivatives with various aryl and alkyl substituents at the C-2 position, with yields typically exceeding 60%. The use of carbamate-cleaving steps enhances the overall yield and purity.
Research Outcomes and Data Summary
| Method | Substrate Type | Key Reagents | Catalysts | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Palladium-catalyzed cascade | o-alkynylaniline derivatives | Methyl α-aminoacrylate | PdCl₂, PPh₃ | 39–63% | High selectivity, broad scope | Moderate yields, side reactions |
| One-pot Sonogashira–cyclization | 2-iodoarylcarbamates + terminal alkynes | tert-Butylamine | Pd(PPh₃)₂Cl₂ | Up to 62% | Streamlined, versatile | Partial carbamate cleavage required |
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexylamines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol and related compounds:
Key Observations:
Structural Flexibility vs. Rigidity: The saturated cyclohexane ring in the target compound enhances conformational rigidity compared to unsaturated analogs (e.g., cyclohexene derivatives in and ), which may improve metabolic stability in biological systems .
Functional Group Impact :
- Amine vs. Carbamate : The primary amine in the target compound offers higher nucleophilicity and hydrogen-bonding capacity than carbamate-protected analogs (), making it more suitable for drug-target interactions .
- Alcohol vs. Ketone : The alcohol group enables hydrogen bonding and solubility in aqueous media, whereas ketone-containing analogs () exhibit greater electrophilicity, favoring reactions like Schiff base formation .
Ester derivatives () demonstrate utility as prodrugs due to their hydrolytic lability, which could be leveraged for controlled drug release .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for tert-butyl carbamate intermediates ( and ), involving palladium-catalyzed couplings and acid/base-mediated deprotections .
Biological Activity
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol, also known as 1-amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol, is an organic compound featuring a unique structure that combines a cyclohexyl group with an amino alcohol framework. Its molecular formula is CHNO, and it has a molecular weight of approximately 199.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Structural Characteristics
The structural uniqueness of this compound arises from its combination of a cyclohexane ring and both primary and secondary amines. This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.32 g/mol |
| Functional Groups | Amino, Alcohol |
| Structural Features | Cyclohexyl group, Aminomethyl moiety |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The following sections summarize key findings regarding its pharmacological potential.
Studies have shown that the compound interacts effectively with several biological targets, including:
- Enzymes : It has been observed to bind with high affinity to certain enzymes involved in metabolic pathways, which may influence drug metabolism and efficacy.
- Receptors : The compound demonstrates potential as a ligand for various receptors, suggesting possible applications in treating conditions related to neurotransmission and receptor modulation.
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
- Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in managing depression through serotonin receptor modulation.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for evaluating its therapeutic viability.
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound is likely metabolized by liver enzymes, similar to other amino alcohols.
- Excretion : Renal excretion appears to be the primary route for elimination, necessitating further investigation into its half-life and dosing regimens.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| 2-Amino-2-methylpropan-1-ol | 124-68-5 | 89.12 g/mol | Smaller size; less sterically hindered |
| Cyclohexylamine | 108-91-8 | 99.16 g/mol | Simple amine structure without alcohol |
| N,N-Dimethylaminoethanol | 108-01-0 | 103.17 g/mol | Tertiary amine; different nitrogen pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
